

Non-Corticotropic Functions of ACTH(1-16): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a polypeptide hormone derived from proopiomelanocortin (POMC), is primarily known for its role in stimulating cortisol production via
the melanocortin-2 receptor (MC2R). However, shorter fragments of ACTH, particularly
ACTH(1-16), exhibit a range of biological activities independent of the adrenal cortex. These
non-corticotropic functions are mediated through other members of the melanocortin receptor
family (MC1R, MC3R, MC4R, and MC5R) and encompass neurotrophic, immunomodulatory,
and cardiovascular effects. This technical guide provides an in-depth overview of the noncorticotropic functions of ACTH(1-16), presenting quantitative data, detailed experimental
protocols, and visualizations of the underlying signaling pathways to support further research
and drug development in this area.

Molecular Interactions and Quantitative Bioactivity

ACTH(1-16) interacts with melanocortin receptors MC1R, MC3R, MC4R, and MC5R with varying affinities, initiating diverse intracellular signaling cascades. The binding affinities (Ki) and functional potencies (EC50) of ACTH(1-16) at these receptors are summarized below.



Receptor	Ligand	Ki (nM)	EC50 (nM)	Cell Line	Assay Type	Referenc e
hMC1R	ACTH(1- 16)	0.267 ± 0.116	-	CHO-K1	Radioligan d Binding	[1]
hMC3R	ACTH(1- 16)	19.0 ± 4.3	-	CHO-K1	Radioligan d Binding	[1]
hMC4R	ACTH(1- 16)	698 ± 88	-	CHO-K1	Radioligan d Binding	[1]
hMC5R	ACTH(1- 16)	2600 ± 595	-	CHO-K1	Radioligan d Binding	[1]
hMC2R	ACTH(1- 16)	-	165	OS3	cAMP Accumulati on	[2]
mMC1R	ACTH(1- 16)	-	0.3	HEK293	cAMP Accumulati on	[2]
mMC3R	ACTH(1- 16)	-	1.8	HEK293	cAMP Accumulati on	[2]
mMC4R	ACTH(1- 16)	-	1.1	HEK293	cAMP Accumulati on	[2]
mMC5R	ACTH(1- 16)	-	0.7	HEK293	cAMP Accumulati on	[2]

h: human, m: mouse

Signaling Pathways

The non-corticotropic effects of ACTH(1-16) are initiated by its binding to specific melanocortin receptors, which are G protein-coupled receptors (GPCRs). This binding triggers a cascade of



intracellular events that vary depending on the receptor subtype and the cell type. The primary signaling pathways are detailed below.

MC1R Signaling

Activation of MC1R by ACTH(1-16) primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5] In some cellular contexts, MC1R activation can also lead to an increase in intracellular calcium levels.[5]



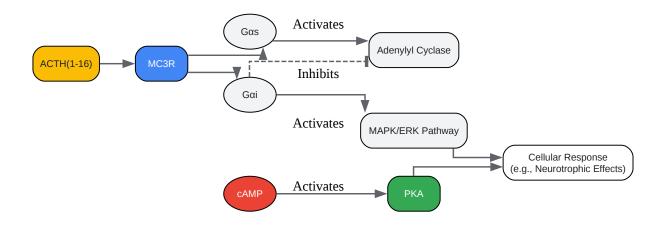
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Figure 1: ACTH(1-16) signaling through MC1R.

MC3R Signaling

MC3R signaling is more complex, involving coupling to both Gs and Gi alpha subunits.[6] Gs activation leads to the canonical cAMP/PKA pathway. Concurrently, Gi activation can inhibit adenylyl cyclase and also trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[6] This dual signaling capacity allows for a more nuanced regulation of cellular responses, including cell proliferation and neuroregeneration.[7]





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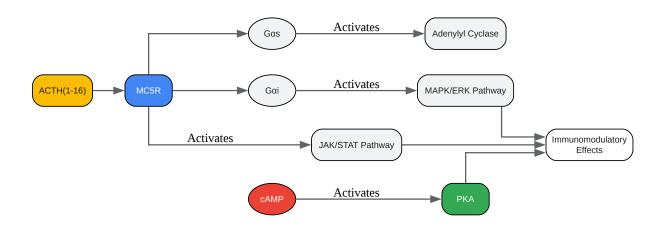
Figure 2: ACTH(1-16) signaling through MC3R.

MC4R Signaling

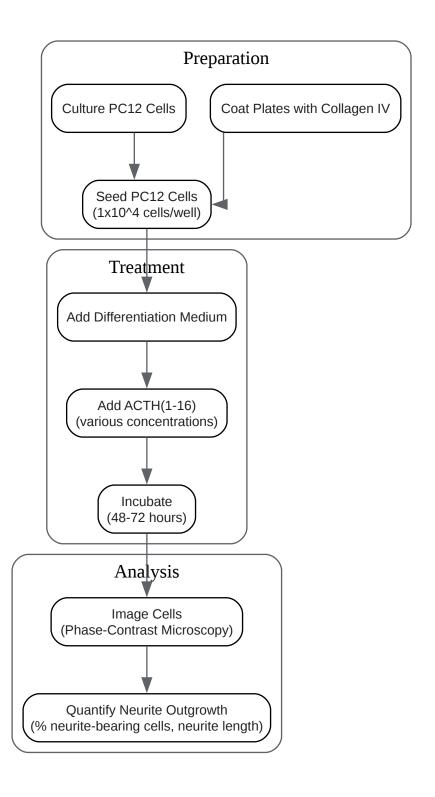
Similar to MC1R, MC4R primarily couples to Gs, leading to cAMP production.[8] However, MC4R activation has also been shown to induce intracellular calcium mobilization, although the exact mechanism is not fully elucidated.[9] This pathway is particularly relevant in the central nervous system, where MC4R is abundantly expressed and mediates effects on neuronal function and behavior.[10]











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